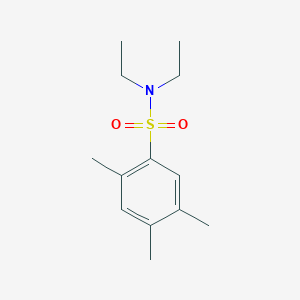
N,N-diethyl-2,4,5-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2,4,5-trimethylbenzenesulfonamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and flies.
Mecanismo De Acción
The mechanism of action of DEET is not fully understood. It is believed that DEET works by interfering with the insect's ability to detect humans and other animals as a food source. DEET may also interfere with the insect's ability to locate a suitable landing site on the skin.
Biochemical and Physiological Effects
DEET has been shown to have low toxicity in humans and animals. However, some studies have suggested that DEET may have some neurological effects, such as headaches, dizziness, and seizures, particularly in high doses. DEET has also been shown to be a skin irritant in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEET is a widely used insect repellent and is readily available. It is also relatively inexpensive and easy to use. However, DEET has some limitations in lab experiments. For example, DEET can be difficult to work with due to its high volatility, which can make accurate dosing challenging. Additionally, DEET can interfere with some experimental assays, such as olfactory assays, due to its strong odor.
Direcciones Futuras
There are several future directions for research on DEET. One area of research is the development of more effective insect repellents that are less toxic and have fewer side effects. Another area of research is the investigation of DEET's potential use in the control of insect-borne diseases. Additionally, there is a need for further research on the mechanism of action of DEET to better understand how it works and to develop more effective insect repellents.
Métodos De Síntesis
DEET can be synthesized by reacting 3-methylbenzenesulfonyl chloride with diethylamine in the presence of sodium bicarbonate. The reaction produces DEET and sodium chloride as a byproduct. The purity of DEET can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
DEET has been extensively researched for its insect-repelling properties. It is commonly used in insect repellent formulations and is effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET has also been studied for its potential use in agriculture to protect crops from insect damage. Additionally, DEET has been investigated for its potential use in the control of insect-borne diseases, such as malaria and dengue fever.
Propiedades
Nombre del producto |
N,N-diethyl-2,4,5-trimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H21NO2S |
Peso molecular |
255.38 g/mol |
Nombre IUPAC |
N,N-diethyl-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-6-14(7-2)17(15,16)13-9-11(4)10(3)8-12(13)5/h8-9H,6-7H2,1-5H3 |
Clave InChI |
GBUMXSGGGIUWGB-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)C)C |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B226325.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226337.png)


